LogP Differentiation: Intermediate Lipophilicity Between N-Methyl and N,N-Diethyl Analogs
The computed XLogP3-AA value for 2-chloro-N-ethylacetamide is 0.5 [1], placing it between the more polar 2-chloro-N-methylacetamide (XLogP3-AA 0.2) and the more lipophilic 2-chloro-N,N-diethylacetamide (XLogP3-AA 1.1) [2][3]. This quantitative difference directly influences partitioning behavior in biphasic reaction mixtures and biological membranes, allowing scientists to select the N-ethyl analog when a compound with reduced polarity relative to the N-methyl member but greater hydrophilicity than the N,N-diethyl member is required.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.5 (2-Chloro-N-ethylacetamide) |
| Comparator Or Baseline | 0.2 (2-Chloro-N-methylacetamide); 1.1 (2-Chloro-N,N-diethylacetamide) |
| Quantified Difference | Δ = +0.3 vs N-methyl; Δ = -0.6 vs N,N-diethyl |
| Conditions | Computed property; PubChem XLogP3 release 2021 |
Why This Matters
This precise lipophilicity range is often preferred for achieving balanced aqueous solubility and passive membrane permeability in early-stage drug discovery, reducing the risk of poor absorption or excessive metabolic clearance associated with more lipophilic or more polar analogs.
- [1] PubChem. 2-Chloro-N-ethylacetamide. Compound Summary: CID 66044. View Source
- [2] PubChem. 2-Chloro-N-methylacetamide. Compound Summary: CID 66773. View Source
- [3] PubChem. 2-Chloro-N,N-diethylacetamide. Compound Summary: CID 16844. View Source
